(1R,3S)-3-Aminocyclopentanecarboxylic acid
Overview
Description
(1R,3S)-3-Aminocyclopentane carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Mechanism of Action
Mode of Action
It’s worth noting that the compound’s structure suggests it may interact with its targets through hydrogen bonding and hydrophobic interactions, given the presence of the amino and carboxylic acid groups .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing how much of the administered dose reaches the target site in the body .
Result of Action
These effects would be determined by the compound’s specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-3-Aminocyclopentane carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound, such as a cyclopentanone derivative, followed by amination and carboxylation steps. The use of chiral auxiliaries or catalysts, such as lipase or palladium on carbon, can help achieve high optical purity and yield .
Industrial Production Methods
Industrial production of (1R,3S)-3-Aminocyclopentane carboxylic acid may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and crystallization to ensure the compound meets the required specifications for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Aminocyclopentane carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce different amine derivatives .
Scientific Research Applications
(1R,3S)-3-Aminocyclopentane carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including its use in drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-Camphoric acid: Another chiral compound with a cyclopentane ring structure, used in supramolecular chemistry.
(1R,3S)-3-Methoxycarbonylcyclohexane-1-carboxylic acid: A related compound with a similar ring structure but different functional groups.
Uniqueness
(1R,3S)-3-Aminocyclopentane carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
(1R,3S)-3-aminocyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLSSTJTARJLHK-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49805-32-5, 71830-08-5 | |
Record name | rel-(1R,3S)-3-Aminocyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49805-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,3S)-3-Aminocyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71830-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (1R,3S)-3-Aminocyclopentanecarboxylic acid in relation to the antibiotic amidinomycin?
A: this compound is a key structural component of the antibiotic amidinomycin. Research has determined that the amino acid degradation product of amidinomycin corresponds to cis-(1R,3S)-3-aminocyclopentanecarboxylic acid. [] This structural insight clarifies that amidinomycin is (1R,3S)-N-(2'-amidinoethyl)-3-aminocyclopentane-1-carboxamide. []
Q2: How does the stereochemistry of 3-aminocyclopentanecarboxylic acid affect its binding to DNA in the context of polyamide design?
A: Studies using surface plasmon resonance (SPR) and molecular simulations demonstrate that the stereochemistry of 3-aminocyclopentanecarboxylic acid significantly influences the binding affinity and selectivity of polyamides to DNA. Specifically, incorporating (1R,3R)-3-aminocyclopentanecarboxylic acid as a subunit in polyamides resulted in a 15-fold binding preference for the DNA sequence 5′-TGCTCAT-3′ over 5′-TGCACAT-3′. [] This selectivity arises from the ability of the (1R,3R) isomer to optimally fit within the DNA minor groove and favorably interact with the target sequence. []
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